molecular formula C12H16N2O3 B2891105 Methyl 1,2-dimethyl-5-[(prop-2-enoylamino)methyl]pyrrole-3-carboxylate CAS No. 2411312-76-8

Methyl 1,2-dimethyl-5-[(prop-2-enoylamino)methyl]pyrrole-3-carboxylate

Cat. No. B2891105
CAS RN: 2411312-76-8
M. Wt: 236.271
InChI Key: YKJILCGANBCHEO-UHFFFAOYSA-N
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Description

“Methyl 1,2-dimethyl-5-[(prop-2-enoylamino)methyl]pyrrole-3-carboxylate” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the nitrogen atom makes pyrroles a type of heterocycle. They are colorless volatile liquids that darken readily upon exposure to air, and are usually prepared by reaction of secondary amines with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 1,2-dimethyl-5-[(prop-2-enoylamino)methyl]pyrrole-3-carboxylate” would be based on the pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The compound also contains methyl and carboxylate groups, which would be attached to the pyrrole ring .


Chemical Reactions Analysis

Pyrroles are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, much like benzene. The most common site of reaction is the C-2 position, due to the increased electron density from the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Pyrroles generally have a low melting point and are usually colorless volatile liquids . They have a characteristic odor and are soluble in water and organic solvents .

Safety and Hazards

Like many organic compounds, pyrroles can be hazardous. They are flammable and can form explosive mixtures with air. They can also be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

The study of pyrroles and their derivatives is an active area of research in organic chemistry, due to their presence in many biologically active compounds. Future research may focus on developing new synthetic methods, studying their reactivity, or exploring their potential uses in medicine and other fields .

properties

IUPAC Name

methyl 1,2-dimethyl-5-[(prop-2-enoylamino)methyl]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-5-11(15)13-7-9-6-10(12(16)17-4)8(2)14(9)3/h5-6H,1,7H2,2-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJILCGANBCHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)CNC(=O)C=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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